molecular formula C8H6Cl2INO B6248522 2-chloro-N-(2-chloro-4-iodophenyl)acetamide CAS No. 1155502-39-8

2-chloro-N-(2-chloro-4-iodophenyl)acetamide

Cat. No.: B6248522
CAS No.: 1155502-39-8
M. Wt: 329.9
InChI Key:
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Description

2-chloro-N-(2-chloro-4-iodophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2INO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-iodophenyl)acetamide typically involves the reaction of 2-chloro-4-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-chloro-N-(2-chloro-4-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)acetamide
  • 2,4-Dichloroacetanilide
  • 2-Chloro-N-(4-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(2-chloro-4-iodophenyl)acetamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds

Properties

CAS No.

1155502-39-8

Molecular Formula

C8H6Cl2INO

Molecular Weight

329.9

Purity

95

Origin of Product

United States

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